molecular formula C8H7BrF3NO2S B1374487 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid CAS No. 1250603-22-5

2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid

Cat. No.: B1374487
CAS No.: 1250603-22-5
M. Wt: 318.11 g/mol
InChI Key: SELWXVQTLWAOJS-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid (hereafter referred to as the target compound) is a brominated thiophene derivative with a trifluoroethylamino side chain and an acetic acid functional group. The bromothiophene core is a common motif in medicinal chemistry due to its bioisosteric properties and ability to modulate electronic and steric interactions in drug-receptor binding . The trifluoroethyl group introduces strong electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(2,2,2-trifluoroethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c9-4-1-5(16-2-4)6(7(14)15)13-3-8(10,11)12/h1-2,6,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELWXVQTLWAOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(=O)O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of Trifluoroethylamine: Trifluoroethylamine is synthesized by reacting trifluoroacetic acid with ammonia or an amine source.

    Coupling Reaction: The brominated thiophene is then coupled with the trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene thiols or other reduced forms.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoroethylamino group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Amino Group

Trifluoroethylamino vs. Cyclopropylamino

The compound 2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid (CAS 1250433-89-6) replaces the trifluoroethyl group with a cyclopropyl ring. This substitution reduces electronegativity but introduces steric constraints that may affect binding to hydrophobic pockets in biological targets.

  • Molecular Weight : 276.15 g/mol (cyclopropyl analog) vs. ~298.1 g/mol (target compound, calculated).
Trifluoroethylamino vs. Oxolanylmethylamino

The hydrochloride salt 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid (CAS 1354949-36-2) features a tetrahydrofurfuryl (oxolanylmethyl) group. This substituent introduces oxygen-based hydrogen bonding capacity, which may improve aqueous solubility compared to the target compound’s fluorine-dominated interactions.

  • Molecular Weight : 356.66 g/mol (hydrochloride salt) vs. ~298.1 g/mol (target compound).
  • Applications : Used as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control .

Variations in the Aromatic Core

Bromothiophenyl vs. Bromophenyl

2-((4-Bromophenyl)amino)-2-oxoacetic acid (CAS 79354-51-1) replaces the thiophene ring with a benzene ring, eliminating sulfur’s electronic contributions. This modification simplifies the aromatic system and may reduce metabolic stability due to the absence of thiophene’s resistance to oxidation .

Bromothiophenyl vs. Bromo-Methoxyphenyl

2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7) introduces a methoxy group adjacent to the bromine.

Functional Group Modifications

Acetic Acid vs. Ester Derivatives

Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride () and ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (CAS 1131594-34-7) are esterified analogs. These derivatives improve cell permeability by masking the carboxylic acid’s charge, making them more suitable for prodrug development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid C₈H₇BrF₃NO₂S ~298.1 (calculated) Trifluoroethylamino, Bromothiophene Discontinued; high electronegativity
2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid C₉H₁₀BrNO₂S 276.15 Cyclopropylamino, Bromothiophene Heterocyclic building block
2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride C₁₁H₁₄BrClNO₃S 356.66 Oxolanylmethylamino, Bromothiophene Drug impurity reference standard
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Methoxy, Bromophenyl Polar aromatic scaffold
Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride C₉H₁₁BrClNO₂ 280.55 Ester, Bromophenyl Prodrug candidate

Research Findings and Implications

  • Fluorine Effects: The trifluoroethyl group in the target compound may enhance metabolic stability and target affinity compared to non-fluorinated analogs, though this requires empirical validation .
  • Synthetic Accessibility : The synthesis of bromothiophene derivatives typically involves coupling reactions, as seen in the preparation of 2-(4-bromophenyl)acetic acid (89% yield via column chromatography) .

Biological Activity

The compound 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid (C10H9BrF3N O2) is a synthetic organic molecule notable for its unique structure that combines a bromothiophene moiety with a trifluoroethyl amino group. This configuration is significant as it may enhance the compound's biological activity and solubility, making it a candidate for various medicinal applications.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrF3NO2
  • Molecular Weight : 303.09 g/mol
  • Structural Features :
    • A bromine atom attached to the thiophene ring.
    • A trifluoroethyl group that can influence the electronic properties and biological interactions of the compound.

Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The presence of halogen and fluorinated groups in this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Potential Biological Activities

  • Antimicrobial Properties : Compounds with bromothiophene structures have shown antimicrobial activity, indicating that this compound may exhibit similar effects.
  • Anti-inflammatory Effects : The trifluoroethyl group is associated with anti-inflammatory properties in other compounds, suggesting a potential for similar activity in this molecule.
  • Anticancer Potential : Structural analogs have been linked to anticancer activities, warranting further investigation into the efficacy of this compound in cancer models.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-BromothiophenolBromine on thiophene ringAntimicrobial
3-(Trifluoromethyl)phenylacetic acidTrifluoromethyl groupAnti-inflammatory
5-Bromo-3-thiophenecarboxylic acidCarboxylic acid functional groupPotential anticancer properties

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. This typically involves:

  • Binding Studies : Investigating how the compound binds to specific receptors or enzymes.
  • Cellular Assays : Evaluating its effects on cell viability, proliferation, and apoptosis in various cell lines.
  • In Vivo Studies : Assessing its pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.

Future Directions

The unique combination of structural features in this compound presents opportunities for further research:

  • Synthesis of Derivatives : Modifying the compound to enhance potency and selectivity against specific biological targets.
  • Clinical Trials : Conducting trials to evaluate its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
  • Mechanistic Studies : Detailed investigations into its mode of action at the molecular level to better understand its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid

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